molecular formula C11H17FN2O2S B4948917 N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide

Cat. No. B4948917
M. Wt: 260.33 g/mol
InChI Key: RODFIHMZMQWGCK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide, also known as DFBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFBS is a sulfonamide-based compound that contains a fluorine atom and a tertiary amine group, which makes it a versatile molecule for various research applications.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been extensively used in scientific research due to its unique properties and potential applications. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CA IX. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has also been used as a fluorescent probe for imaging CA IX in cancer cells.
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been used as a tool for studying the role of CA IX in tumor progression and metastasis. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by targeting CA IX. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has also been used to study the role of CA IX in hypoxia and acidosis, which are common features of the tumor microenvironment.

Mechanism of Action

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide inhibits CA IX by binding to the active site of the enzyme. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide binds to the zinc ion in the active site of CA IX and prevents the binding of water molecules, which is essential for the catalytic activity of the enzyme. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide also induces conformational changes in the enzyme, which further inhibits its activity.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has been shown to have potent anticancer activity in various in vitro and in vivo models. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide inhibits the growth and proliferation of cancer cells by targeting CA IX, which is overexpressed in various types of cancer cells. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for tumor progression and metastasis.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide is a potent inhibitor of CA IX and can be used as a tool for studying the role of CA IX in cancer progression and metastasis. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide is also a fluorescent probe for imaging CA IX in cancer cells. However, N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide has some limitations for lab experiments. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide is a sulfonamide-based compound, which may have nonspecific binding to other proteins. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide also has limited solubility in aqueous solutions, which may limit its use in some experiments.

Future Directions

For N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide research include the development of more potent and selective CA IX inhibitors, the use of N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide as a tool for studying the role of CA IX in hypoxia and acidosis, and the development of N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide-based imaging agents for cancer diagnosis and treatment. N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide may also have potential applications in other fields, such as neuroscience and drug discovery.

Synthesis Methods

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction yields N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide as a white solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFIHMZMQWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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